

# A Comparative Guide to TOS-358: A Covalent PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TOS-358, a novel covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ), with other PI3K $\alpha$  inhibitors. The information is based on publicly available data.

## **Executive Summary**

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα developed by Totus Medicines.[1] It is designed to irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Preclinical data suggests that TOS-358 demonstrates superior efficacy and an improved safety profile, particularly concerning hyperglycemia, when compared to non-covalent inhibitors.[2] Currently, TOS-358 is in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations.[3] This guide offers a comparison with the approved non-covalent PI3Kα inhibitor alpelisib and the investigational agent inavolisib (GDC-0077).

### **Data Presentation**

## Table 1: Biochemical and Preclinical Efficacy of PI3Kα Inhibitors



| Feature              | TOS-358                                                                                                                                                                                         | Alpelisib (BYL719)                                                                                          | Inavolisib (GDC-<br>0077)                                                                           |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Mechanism of Action  | Covalent, irreversible inhibitor of wild-type and mutant PI3Kα[1]                                                                                                                               | Reversible, non-<br>covalent inhibitor of<br>PI3Kα[4]                                                       | Reversible, non-<br>covalent inhibitor of<br>PI3Kα; also promotes<br>mutant p110α<br>degradation[5] |
| Reported IC50        | Not publicly available in detail.                                                                                                                                                               | Decreased viability of<br>PIK3CA-mutant cell<br>lines with IC50<br>ranging from 185 to<br>288 nM[6]         | 0.038 nM[7]                                                                                         |
| Preclinical Efficacy | Consistently demonstrated superior efficacy across >30 PDX and CDX models compared to reversible inhibitors[2]. Induces tumor regressions in breast, colon, lung, and stomach cancer models[8]. | Suppresses growth of PIK3CA-mutated precancerous cells and delays tumor formation in preclinical models[2]. | Resulted in tumor regressions in patient-derived PIK3CA-mutant breast cancer xenograft models[7][9] |
| Key Differentiator   | Covalent binding leading to deep and durable (>95%) pathway inhibition[9].                                                                                                                      | Approved for clinical use in specific breast cancer subtypes[4].                                            | Selectively degrades<br>mutant PI3Kα[7][9].                                                         |

Note: Detailed quantitative preclinical data for TOS-358 is not publicly available. The information presented is based on qualitative descriptions from conference abstracts and press releases.



Table 2: Preclinical and Clinical Safety Profile of PI3K $\alpha$ 

**Inhibitors** 

| Feature                    | TOS-358                                                                                      | Alpelisib (BYL719)                                    | Inavolisib (GDC-<br>0077)                                                      |
|----------------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------|
| Hyperglycemia              | Does not induce significant hyperglycemia in multiple animal models at efficacious doses[2]. | A known significant adverse event in clinical use[4]. | Manageable safety profile, with hyperglycemia being a common adverse event[5]. |
| Other Reported Toxicities  | Good safety profile in 28-day repeat dose toxicity studies in rats and dogs[10].             | Diarrhea, rash,<br>nausea[4].                         | Diarrhea,<br>stomatitis[11].                                                   |
| Clinical Development Phase | Phase 1/1b                                                                                   | Approved for clinical use[4]                          | Phase 3[11]                                                                    |

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies on TOS-358 are not publicly available. However, a general methodology for evaluating the efficacy of a PI3K $\alpha$  inhibitor in preclinical cancer models is described below.

General In Vivo Xenograft Model Protocol:

- Cell Line Selection: Human cancer cell lines with known PIK3CA mutations (e.g., MCF-7, KPL-4) are selected.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.



- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³),
  mice are randomized into treatment and control groups. The investigational drug (e.g., TOS358) and comparator drugs are administered orally at specified doses and schedules. The
  control group receives a vehicle solution.
- Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression and survival.
- Pharmacodynamic Assessment: Tumor and blood samples can be collected to measure the levels of downstream biomarkers of PI3K signaling (e.g., phosphorylated Akt) to confirm target engagement.
- Safety and Tolerability: Animal body weight and general health are monitored throughout the study. Blood samples may be collected to assess for toxicities, such as hyperglycemia.

## **Mandatory Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Totus eyes path to eventual accelerated approval after Phase I cancer trial launch [clinicaltrialsarena.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Totus Medicines Emerges from Stealth with Revolutionary Drug Program Targeting PI3K-Alpha Oncogene [prnewswire.com]
- 9. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting BioSpace [biospace.com]
- 10. onclive.com [onclive.com]



- 11. esmo.org [esmo.org]
- To cite this document: BenchChem. [A Comparative Guide to TOS-358: A Covalent PI3Kα Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#reproducibility-of-published-data-on-tos-358]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com